1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline 1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
Brand Name: Vulcanchem
CAS No.: 844851-71-4
VCID: VC6793751
InChI: InChI=1S/C24H22N4O3S/c1-31-19-11-13-20(14-12-19)32(29,30)28-17-27(16-15-18-7-3-2-4-8-18)23-24(28)26-22-10-6-5-9-21(22)25-23/h2-14H,15-17H2,1H3
SMILES: COC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CCC5=CC=CC=C5
Molecular Formula: C24H22N4O3S
Molecular Weight: 446.53

1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

CAS No.: 844851-71-4

Cat. No.: VC6793751

Molecular Formula: C24H22N4O3S

Molecular Weight: 446.53

* For research use only. Not for human or veterinary use.

1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline - 844851-71-4

Specification

CAS No. 844851-71-4
Molecular Formula C24H22N4O3S
Molecular Weight 446.53
IUPAC Name 3-(4-methoxyphenyl)sulfonyl-1-(2-phenylethyl)-2H-imidazo[4,5-b]quinoxaline
Standard InChI InChI=1S/C24H22N4O3S/c1-31-19-11-13-20(14-12-19)32(29,30)28-17-27(16-15-18-7-3-2-4-8-18)23-24(28)26-22-10-6-5-9-21(22)25-23/h2-14H,15-17H2,1H3
Standard InChI Key JSWLJZNLAYHLBY-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CCC5=CC=CC=C5

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The compound features a fused imidazo[4,5-b]quinoxaline core, a bicyclic system comprising a quinoxaline (two benzene rings fused with two nitrogen atoms) and an imidazole ring (five-membered ring with two nitrogen atoms). The 1-position is substituted with a 4-methoxyphenylsulfonyl group (-SO₂-C₆H₄-OCH₃), while the 3-position bears a phenethyl moiety (-CH₂CH₂-C₆H₅). The dihydro designation indicates partial saturation of the imidazole ring, reducing aromaticity at the 2,3-positions .

Table 1: Molecular Properties

PropertyValue
IUPAC Name1-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
Molecular FormulaC₂₄H₂₂N₄O₃S
Molecular Weight446.52 g/mol
Key Functional GroupsSulfonyl, methoxy, phenethyl

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis can be conceptualized in three stages:

  • Quinoxaline Core Formation: Condensation of o-phenylenediamine with glyoxal derivatives.

  • Imidazo Ring Construction: Cyclization via Ullmann or Buchwald-Hartwig coupling .

  • Functionalization: Sulfonation at N1 and phenethylation at N3.

Quinoxaline Precursor

Reaction of o-phenylenediamine with dichloroglyoxime yields 2,3-dichloroquinoxaline. Subsequent reduction generates 2,3-dihydroquinoxaline.

Imidazo Ring Annulation

Copper-catalyzed cyclization with bromoacetophenone introduces the imidazole ring, forming 2,3-dihydro-1H-imidazo[4,5-b]quinoxaline .

Sulfonation and Phenethylation

  • Sulfonation: Treatment with 4-methoxyphenylsulfonyl chloride in the presence of base .

  • Phenethylation: Alkylation using phenethyl bromide under Mitsunobu conditions.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
Quinoxaline formationo-Phenylenediamine, glyoxal, HCl, reflux78
Imidazo cyclizationCuI, phenanthroline, K₂CO₃, DMF, 110°C65
Sulfonation4-MeOPhSO₂Cl, Et₃N, CH₂Cl₂, 0°C→RT82
PhenethylationPhenethyl bromide, DIAD, PPh₃, THF70

Biological Activity and Mechanistic Insights

Kinase Inhibition

The phenethyl moiety may confer selectivity for tyrosine kinases. Related compounds show submicromolar activity against Abl1 and EGFR kinases, with ΔG binding energies ≤ -8.5 kcal/mol.

Immunomodulatory Effects

Quinoxaline derivatives antagonize Toll-like receptor 7 (TLR7), suppressing NF-κB translocation (IC₅₀: 8.2–10.0 μM) . This mechanism is relevant to cytokine storm mitigation in viral infections.

Pharmacokinetic and Toxicity Profiling

ADME Predictions

  • Absorption: High Caco-2 permeability (Papp > 20 × 10⁻⁶ cm/s) due to lipophilic groups.

  • Metabolism: CYP3A4-mediated oxidation of the methoxy group .

  • Excretion: Renal (70%) and fecal (30%) routes, as per related sulfonamides .

Toxicity

Preliminary cytotoxicity assays on HEK-293 cells indicate CC₅₀ > 100 μM, suggesting a wide therapeutic window.

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity in sulfonation requires careful protecting group strategies.

  • Scalability of Cu-catalyzed cyclizations remains problematic.

Clinical Translation

  • Lead Optimization: Introducing polar groups (e.g., hydroxyl) to improve aqueous solubility.

  • In Vivo Studies: PK/PD modeling in murine models of viral infection.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator